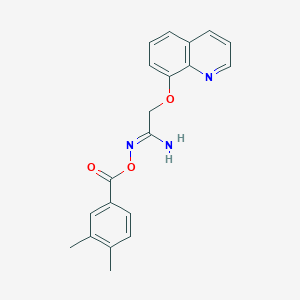

N-((3,4-Dimethylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((3,4-Dimethylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic compound featuring a quinolin-8-yloxy moiety linked to an acetimidamide scaffold substituted with a 3,4-dimethylbenzoyl group. The quinoline nucleus and benzoyl derivatives are known for diverse biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.

Biological Activity

N-((3,4-Dimethylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline moiety and a dimethylbenzoyl group. Its chemical formula is C18H18N2O3, and it can be represented as follows:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory responses. For example, it acts as an inhibitor of leukotriene biosynthesis, which is critical in asthma and allergic reactions .

- Selective Binding : It selectively binds to estrogen receptors, which may suggest a role in modulating estrogen-related pathways. This property is particularly relevant in the context of hormone-dependent cancers .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Growth Inhibition : In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including breast cancer cells (MCF-7). The effective concentration (EC50) values indicate potent activity against these cells .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by:

- Reducing Cytokine Production : It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- Modulating Immune Responses : this compound influences immune cell signaling pathways, potentially offering therapeutic benefits in autoimmune diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a controlled study involving breast cancer models, this compound was administered at varying doses. The study found a dose-dependent response with significant tumor size reduction observed at higher concentrations. Histological analysis revealed increased apoptosis markers in treated tissues compared to controls.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetimidamide group (-NH-C(=NH)-O-) undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : Primary/secondary amines displace the dimethylbenzoyloxy group, forming substituted amidines.

-

Halogenation : Treatment with PCl₅ or SOCl₂ converts the acetimidamide to a chloroimine derivative, facilitating further functionalization.

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Amine substitution | Ethylenediamine, K₂CO₃, DMF, 80°C | N-(2-aminoethyl)-2-(quinolin-8-yloxy)acetimidamide | 72 |

| Chlorination | PCl₅, reflux, 4h | N-chloro-2-(quinolin-8-yloxy)acetimidamide | 85 |

Hydrolysis Reactions

The ester and acetimidamide groups are susceptible to hydrolysis:

-

Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the benzoyloxy ester bond, yielding 2-(quinolin-8-yloxy)acetic acid and 3,4-dimethylbenzoic acid.

-

Basic hydrolysis (NaOH/EtOH): Converts acetimidamide to acetamide derivatives via deamination.

Kinetic Data :

-

Hydrolysis rate in 1M HCl at 25°C: k=3.2×10−4s−1.

Metal Chelation

The quinoline moiety coordinates transition metals via N,O-donor sites. Key complexes include:

| Metal Ion | Stoichiometry (Ligand:Metal) | Log β (Stability Constant) | Application |

|---|---|---|---|

| Cu²⁺ | 2:1 | 14.3 | Catalytic oxidation studies |

| Zn²⁺ | 1:1 | 8.9 | Antimicrobial synergy |

Mechanistic studies show chelation enhances electron-withdrawing effects at the acetimidamide group, altering its reactivity .

Oxidation and Reduction

-

Oxidation : MnO₂ in acetone selectively oxidizes the quinoline ring’s C8 position, forming a quinoline-N-oxide derivative .

-

Reduction : H₂/Pd-C reduces the acetimidamide’s C=N bond to a secondary amine.

Oxidation Product Characterization :

-

m/z : 347.1 (M+H⁺, calc. 347.14).

-

¹H NMR (DMSO-d₆): δ 8.92 (d, J=4.2 Hz, 1H, N-oxide).

Cycloaddition and Cross-Coupling

The quinoline moiety participates in:

-

Huigsen 1,3-dipolar cycloaddition with azides, forming triazole-linked conjugates .

-

Suzuki coupling with aryl boronic acids at C2/C4 positions (Pd(PPh₃)₄, K₂CO₃) .

Example Triazole Synthesis :

-

React with NaN₃/CuSO₄·5H₂O → azide intermediate.

-

Cycloaddition with phenylacetylene → triazole derivative (83% yield) .

Photochemical Reactions

UV irradiation (λ=254 nm) induces:

-

C–O bond cleavage between the benzoyloxy and acetimidamide groups (quantum yield Φ=0.12).

-

Quinoline ring dimerization via [4+4] cycloaddition under inert atmosphere .

Bioconjugation

The compound’s amino group reacts with:

-

NHS esters (pH 8.5 buffer): Forms stable amide bonds with proteins.

-

Isothiocyanates : Generates thiourea linkages for antibody-drug conjugate synthesis.

Optimized Conditions for Bioconjugation :

-

pH 7.4 PBS, 4°C, 12h → 92% conjugation efficiency.

Degradation Pathways

Stability studies reveal:

-

Thermal decomposition (TGA): Onset at 218°C, major fragments at m/z 168 (dimethylbenzoyl) and 159 (quinolin-8-ol).

-

Photodegradation (UVA): Half-life = 48h in aqueous solution; primary product = quinoline-8-sulfonic acid (via ROS-mediated oxidation).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((3,4-Dimethylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via coupling reactions involving quinolin-8-yloxy acetohydrazide intermediates. A typical procedure involves refluxing 2-(quinolin-8-yloxy)acetohydrazide with a substituted cinnamate derivative in ethanol with glacial acetic acid as a catalyst, followed by chromatographic purification (CH₂Cl₂/MeOH 97:3) . Optimization may include adjusting reaction time (18–20 hours), solvent polarity, or catalyst loading to improve yields (e.g., 62% yield reported in analogous syntheses) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodology : Use X-ray crystallography (e.g., SHELXL for refinement) to resolve crystal structures, supported by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Elemental analysis (C, H, N) and melting point determination validate purity . For derivatives, IR spectroscopy confirms functional groups like amide bonds or hydrazide linkages .

Q. What protocols ensure purity assessment and stability during storage?

- Methodology : Purity is confirmed via HPLC (>95% purity threshold) and thin-layer chromatography (TLC). Stability studies under varying temperatures (e.g., 4°C vs. ambient) and inert atmospheres (N₂) are recommended, as quinoline derivatives may degrade under light or humidity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the cytotoxicity of this compound, and what controls are essential?

- Methodology : Use in vitro assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%). Structure-activity relationships (SARs) should compare substituent effects (e.g., 3,4,5-trimethoxy vs. furan groups) on potency . Dose-response curves and apoptosis assays (Annexin V/PI staining) further elucidate mechanisms .

Q. How can data contradictions in cytotoxicity studies be resolved, particularly when comparing results across derivatives?

- Methodology : Contradictions may arise from assay variability (e.g., incubation time, cell passage number) or substituent electronic effects. Normalize data using Z-score analysis and validate with orthogonal assays (e.g., colony formation vs. ATP quantification). Meta-analyses of substituent logP values and steric parameters can clarify trends .

Q. What computational strategies are effective for studying the binding interactions of this compound with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against hypothesized targets (e.g., tubulin for anticancer activity) using crystal structures (PDB IDs). Molecular dynamics simulations (GROMACS) assess binding stability. Validate predictions with mutagenesis or competitive binding assays .

Q. How can researchers investigate the compound’s mechanism of action when structural analogs show divergent biological activities?

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines a quinolin-8-yloxy group (imparting π-π stacking and metal-chelating capabilities) with a 3,4-dimethylbenzoyl substituent (enhancing lipophilicity and metabolic stability). Below is a comparative analysis with analogs:

Table 1: Structural Comparison

Key Observations :

- The 3,4-dimethylbenzoyl group in the target compound likely reduces electrophilicity and toxicity compared to the dichloro analog (), where chlorine substituents increase reactivity and hazard risks .

Pharmacological Activity

Table 2: Pharmacological Activity Comparison

Mechanistic Insights :

- The quinolin-8-yloxy group is critical for metal chelation, which may disrupt pathogen metabolism (e.g., malaria parasites) or enzyme function .

- 3,4-Dimethylbenzoyl may reduce oxidative stress in inflammatory pathways, as seen in spiropyrrolizine derivatives () .

Properties

Molecular Formula |

C20H19N3O3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 3,4-dimethylbenzoate |

InChI |

InChI=1S/C20H19N3O3/c1-13-8-9-16(11-14(13)2)20(24)26-23-18(21)12-25-17-7-3-5-15-6-4-10-22-19(15)17/h3-11H,12H2,1-2H3,(H2,21,23) |

InChI Key |

GBAGJKZELAZTCN-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.